molecular formula C9H4F3NOS B2701984 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 929973-34-2

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B2701984
CAS RN: 929973-34-2
M. Wt: 231.19
InChI Key: URZFAHJNXPMCSW-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound. It’s a bicyclic system with multiple applications. It’s known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole is a bicyclic system composed of a benzene ring and a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can react with aldehydes in the presence of iodine to form 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Scientific Research Applications

Organometallic Chemistry and Crystal Structure

Benzothiazole derivatives undergo cyclopalladation, forming novel, nonpolymeric, acetate-bridged compounds. These compounds exhibit unique topological features, such as a counterhinged molecular box structure, demonstrating their potential in the design of complex molecular architectures (B. O. and P. Steel, 1998).

Synthesis and Drug Precursor Applications

Benzothiazole derivatives have been efficiently synthesized through one-pot reactions, serving as precursors for further chemical modifications. These processes are crucial for the development of new drugs, highlighting the role of benzothiazole structures in medicinal chemistry (Feng-Yan Ge et al., 2007).

Antimicrobial Activity

Certain benzothiazole derivatives display significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. This suggests their potential as templates for developing new antibacterial agents (Vinod Kumar et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and tested as corrosion inhibitors for steel in acidic solutions. Their high inhibition efficiency and stability under corrosive conditions make them promising candidates for industrial applications (Zhiyong Hu et al., 2016).

Antifungal and Antibacterial Properties

Novel benzothiazole amides exhibit antibacterial and antifungal activities, comparable or slightly better than some commercial antibiotics. This supports the potential use of benzothiazole derivatives in developing new antimicrobial agents (Vladimír Pejchal et al., 2015).

Electroluminescence and ASE Properties

Star-shaped single-polymer systems incorporating benzothiazole units have been designed for applications in optoelectronic devices. These systems exhibit saturated white electroluminescence and amplified spontaneous emission, demonstrating their potential in lighting and display technologies (Chengfang Liu et al., 2016).

Fluorescent Probes and Metal Cation Sensing

Benzothiazole derivatives have been utilized in fluorescent probes for sensing metal cations and pH changes. Their high sensitivity and selectivity make them suitable for environmental monitoring and biological imaging applications (K. Tanaka et al., 2001).

Safety and Hazards

Benzothiazole and its derivatives should be handled with care. They can cause skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Benzothiazole derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring new biological targets, and improving the safety profile of these compounds .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NOS/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZFAHJNXPMCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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